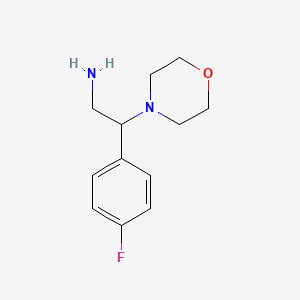

2-(4-Fluoro-phenyl)-2-morpholin-4-yl-ethylamine

Descripción

2-(4-Fluoro-phenyl)-2-morpholin-4-yl-ethylamine (CAS: 851169-46-5) is a tertiary amine featuring a fluorinated phenyl group and a morpholine ring. The compound’s structure combines a 4-fluorophenyl moiety attached to an ethylamine backbone, with a morpholine group substituting the second carbon of the ethyl chain. Notably, its hydrochloride salt has been discontinued by suppliers, possibly due to synthetic challenges or stability concerns .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-2-morpholin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWYCUIRUZAFQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CN)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402274 | |

| Record name | 2-(4-Fluoro-phenyl)-2-morpholin-4-yl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851169-46-5 | |

| Record name | 2-(4-Fluoro-phenyl)-2-morpholin-4-yl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-phenyl)-2-morpholin-4-yl-ethylamine typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoroaniline and morpholine.

Formation of Intermediate: 4-Fluoroaniline is reacted with ethylene oxide to form 2-(4-Fluoro-phenyl)-ethanol.

Morpholine Addition: The intermediate is then reacted with morpholine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Fluoro-phenyl)-2-morpholin-4-yl-ethylamine can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The fluorinated phenyl ring can participate in electrophilic aromatic substitution reactions.

Nucleophilic Substitution: The morpholine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2) and acids (H2SO4).

Nucleophilic Substitution: Reagents such as alkyl halides and bases (NaOH, KOH) are commonly used.

Major Products

Electrophilic Aromatic Substitution: Substituted phenyl derivatives.

Nucleophilic Substitution: Substituted morpholine derivatives.

Aplicaciones Científicas De Investigación

2-(4-Fluoro-phenyl)-2-morpholin-4-yl-ethylamine has several scientific research applications:

Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is explored for its properties in the development of new materials.

Biological Studies: It is used in studies related to its interaction with biological targets, such as enzymes and receptors.

Mecanismo De Acción

The mechanism of action of 2-(4-Fluoro-phenyl)-2-morpholin-4-yl-ethylamine involves its interaction with specific molecular targets. The fluorinated phenyl ring and morpholine moiety contribute to its binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on the Phenyl Ring

The substituents on the phenyl ring significantly influence electronic and steric properties:

- 2,4-Dimethoxy substituent (CAS 928001-49-4): Methoxy groups are electron-donating, increasing ring electron density.

- 2,4-Difluoro substituent : Additional fluorine atoms increase lipophilicity (logP) and may enhance blood-brain barrier penetration, though steric effects could reduce binding to flat receptor pockets .

Role of the Morpholine Ring

The morpholine ring distinguishes the target compound from simpler analogs like 2-(4-fluoro-phenyl)-ethylamine (CAS 1583-88-6):

- Conformational Flexibility : Computational studies on 2-(4-fluoro-phenyl)-ethylamine reveal restricted rotation around the C-C bond adjacent to the amine, favoring anti-periplanar conformations. The morpholine ring in the target compound likely imposes additional steric constraints, altering conformational preferences and interaction geometries .

- Solubility and Hydrogen Bonding: The morpholine oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to non-morpholine analogs. This feature is critical for pharmacokinetic optimization in drug design .

Comparative Data Table

Actividad Biológica

2-(4-Fluoro-phenyl)-2-morpholin-4-yl-ethylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a morpholine ring, which is known for its ability to interact with various biological targets. The presence of a fluorine atom on the phenyl group may enhance its lipophilicity and binding affinity to certain receptors.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

- Enzyme Interaction : The morpholine moiety can inhibit or modulate enzyme activity by fitting into the active sites, potentially affecting metabolic pathways.

- Receptor Binding : The fluorinated phenyl group may enhance the compound's binding affinity to various receptors, influencing signal transduction pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of this compound can possess significant cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to inhibit inflammatory responses in macrophage cells.

- Neuroprotective Effects : The compound may have potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.

Antitumor Activity

A study evaluating the cytotoxic effects of this compound derivatives reported IC50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range against several cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A | MCF-7 | 0.65 |

| B | A549 | 1.47 |

| C | HeLa | 2.41 |

These results indicate that modifications to the structure can significantly impact antitumor efficacy .

Anti-inflammatory Activity

In a separate study focusing on inflammation, derivatives of this compound showed promising results in reducing nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells. The compounds significantly decreased iNOS and COX-2 protein expression levels, suggesting a potential therapeutic role in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.